molecular formula C24H22F4N4O B12956480 7-Benzyl-4-(2-fluoro-4-(trifluoromethyl)benzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one

7-Benzyl-4-(2-fluoro-4-(trifluoromethyl)benzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one

Cat. No.: B12956480
M. Wt: 458.5 g/mol
InChI Key: QVTDBJDSHYOTEX-UHFFFAOYSA-N
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Description

7-Benzyl-4-(2-fluoro-4-(trifluoromethyl)benzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Benzyl-4-(2-fluoro-4-(trifluoromethyl)benzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one involves multiple steps, including the formation of the imidazo[1,2-a]pyrido[3,4-e]pyrimidin core and the introduction of the benzyl and fluoro-trifluoromethylbenzyl groups. Common synthetic routes may involve:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzyl positions.

    Reduction: Reduction reactions could be used to modify the imidazo[1,2-a]pyrido[3,4-e]pyrimidin core.

    Substitution: Nucleophilic substitution reactions are common, especially involving the fluoro and trifluoromethyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield benzaldehyde derivatives, while reduction could lead to various hydrogenated products.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules. Its structure suggests it could bind to specific proteins or nucleic acids, making it a candidate for drug discovery.

Medicine

In medicine, the compound could be explored for its pharmacological properties. Its ability to interact with biological targets might make it useful in developing new therapeutic agents.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 7-Benzyl-4-(2-fluoro-4-(trifluoromethyl)benzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one would depend on its specific application. Generally, it may exert its effects by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The pathways involved could include signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 7-Benzyl-4-(2-fluoro-4-(trifluoromethyl)benzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one apart is its unique combination of functional groups and its complex structure

Properties

Molecular Formula

C24H22F4N4O

Molecular Weight

458.5 g/mol

IUPAC Name

11-benzyl-7-[[2-fluoro-4-(trifluoromethyl)phenyl]methyl]-2,5,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),5-dien-8-one

InChI

InChI=1S/C24H22F4N4O/c25-20-12-18(24(26,27)28)7-6-17(20)14-32-22(33)19-15-30(13-16-4-2-1-3-5-16)10-8-21(19)31-11-9-29-23(31)32/h1-7,12H,8-11,13-15H2

InChI Key

QVTDBJDSHYOTEX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1N3CCN=C3N(C2=O)CC4=C(C=C(C=C4)C(F)(F)F)F)CC5=CC=CC=C5

Origin of Product

United States

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